Pladienolide B is a macrolide natural product originally isolated from the bacterium Streptomyces platensis Mer-11107. [] It belongs to the family of 12-membered macrolides, characterized by a large ring structure. [] Pladienolide B has garnered significant attention in scientific research due to its potent biological activity, particularly its ability to inhibit pre-mRNA splicing. [] This makes it a valuable tool for studying splicing mechanisms and its role in various biological processes, including cancer development. []
Pladienolide B is a natural compound belonging to the pladienolide family, which consists of macrocyclic lactones known for their biological activity, particularly as modulators of the spliceosome. This compound was first isolated in 2004 from a culture of an engineered strain of Streptomyces griseus by Sakai et al. It exhibits potent inhibitory effects on mRNA splicing by binding to the SF3b complex of the spliceosome, making it a significant target for cancer research and therapeutic development .
Pladienolide B was originally derived from a culture of genetically modified Streptomyces griseus, which was engineered to produce various pladienolides, including pladienolide A through G. The isolation process involved standard microbiological techniques to extract and purify the compound from the fermentation broth .
Pladienolide B is classified as a macrocyclic lactone and is specifically recognized as a spliceosome modulator. It contains multiple stereogenic centers, contributing to its complex structure and biological activity. Its classification within natural products highlights its potential applications in medicinal chemistry and pharmacology .
The total synthesis of pladienolide B has been achieved through various synthetic routes, with notable contributions from researchers like Kotake et al. in 2007 and Ghosh and Anderson in 2021. The synthesis typically involves several key reactions including:
Pladienolide B has a complex molecular structure characterized by a 12-membered lactone ring and multiple stereogenic centers (ten in total). Its chemical formula is C₁₉H₃₄O₅S, indicating the presence of sulfur alongside carbon, hydrogen, and oxygen atoms.
The structural elucidation of pladienolide B has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about its molecular framework. The specific NMR data for synthetic pladienolide B closely matches that of the natural compound, confirming the success of synthesis efforts .
Pladienolide B undergoes several significant chemical reactions during its synthesis:
The synthetic routes involve careful planning to ensure high selectivity and yield. For example, Ghosh and Anderson's synthesis involved using specific protecting groups to manage reactivity during multi-step processes effectively .
Pladienolide B exerts its biological effects by binding to the SF3b complex within the spliceosome, inhibiting mRNA splicing activity. This action disrupts normal cellular processes, leading to potential therapeutic effects against various cancers.
Research indicates that pladienolide B's interaction with the spliceosome can lead to altered gene expression patterns, which may contribute to its anti-cancer properties. The precise molecular interactions are still under investigation but are critical for understanding its therapeutic potential .
Pladienolide B is typically characterized as a colorless or pale yellow solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
Relevant analyses indicate that pladienolide B maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Pladienolide B serves as an important tool in molecular biology research due to its ability to modulate splicing mechanisms. Its applications include:
Pladienolide B is a complex 12-membered macrolide polyketide natural product biosynthesized by the soil bacterium Streptomyces platensis MER-11107 [1] [7]. The compound features a highly oxygenated macrocyclic core with an extended epoxide-containing side chain, assembled via a type I polyketide synthase (PKS) pathway. The biosynthesis initiates with a starter unit (propionyl-CoA) loaded onto the acyl carrier protein (ACP), followed by ten elongation cycles catalyzed by four multimodular PKS enzymes (PldAI–PldAIV) [1] [2]. Each elongation module incorporates methylmalonyl-CoA or malonyl-CoA extender units, introducing methyl branches at specific positions. Key domains within the PKS modules include ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and thioesterase (TE), which collectively control the chain extension and functional group modifications [1].
Post-PKS tailoring reactions are critical for bioactivity:
Table 1: Key Enzymes in Pladienolide B Biosynthesis
Gene | Enzyme Type | Function | Domain Organization |
---|---|---|---|
pldAI | Polyketide synthase | Loading module + modules 1–3 | KSQ-AT-KR-DH-ER-ACP |
pldAII | Polyketide synthase | Modules 4–6 | KS-AT-DH-ER-KR-ACP |
pldAIII | Polyketide synthase | Modules 7–8 | KS-AT-KR-DH-ACP |
pldAIV | Polyketide synthase | Modules 9–10 + TE | KS-AT-KR-ACP-TE |
pldB | Cytochrome P450 | C6 hydroxylase | Monooxygenase |
pldC | Acetyltransferase | C7-O-acetyltransferase | BAHD acyltransferase |
pldD | Epoxidase | C18–C19 epoxide formation | Flavoprotein monooxygenase |
The pld biosynthetic gene cluster (BGC) spans approximately 80 kb and encodes eight core genes: four PKSs (pldAI–pldAIV), three tailoring enzymes (pldB–pldD), and a pathway-specific LuxR-type transcriptional activator (pldR) [2] [8]. PldR encodes a large ATP-binding regulator of the LuxR family (LAL) with an N-terminal ATP-binding domain and a C-terminal helix-turn-helix DNA-binding domain. This regulator activates transcription by binding to promoter regions upstream of PKS and tailoring genes [2] [8].
Domestication of S. platensis strains (e.g., AS6200 and MA5455) for laboratory cultivation results in the loss of pladienolide B production due to epigenetic silencing of pldR. Comparative genomics revealed that domesticated strains retain an intact pld BGC but exhibit downregulated pldR expression, halting polyketide assembly [2] [8]. This regulatory disruption is reversible through pldR complementation, confirming its role as a master activator [8].
Overexpression of pldR in domesticated S. platensis AS6200 (strain AS6242) reactivates the silent pld cluster, restoring pladienolide B production and enabling the accumulation of five additional intermediates/shunt metabolites [2] [8]. This dysregulation occurs because constitutive pldR expression bypasses native regulatory checkpoints, leading to imbalanced enzyme stoichiometry and intermediate accumulation. Key compounds isolated include:
Table 2: Pladienolide Analogues from Engineered S. platensis
Compound | Structural Features | Yield (mg/L) | IC₅₀ (Mammalian Cells) |
---|---|---|---|
Pladienolide B | C6-OH, C7-OAc, C18–C19 epoxide | 31.9 | 5 µM |
6-Deoxypladienolide B | No C6-OH, C18–C19 epoxide | 3.0 | 120 µM |
18,19-Desepoxypladienolide B | C6-OH, C7-OAc, no epoxide | 6.4 | 8 mM |
Pladienolide E | No C6-OH, no epoxide | 3.9 | >1 mM |
Tetrahydrofuranol shunt | Cyclic ether from C21-OH/epoxide reaction | 2.1 | Inactive |
Bioactivity profiling demonstrates that successive tailoring modifications enhance potency: The epoxide contributes ~1,600-fold increased activity (IC₅₀ from 8 mM to 5 µM), while C6 hydroxylation and C7 acetylation further refine target engagement [2] [8].
Strain Engineering for Analog Diversity:
Fermentation Optimization:
Table 3: Bioengineering Strategies for Pladienolide Optimization
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8